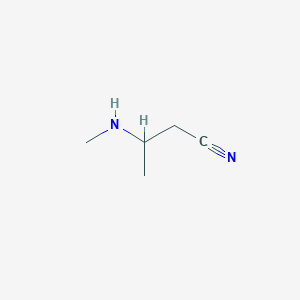3-(Methylamino)butanenitrile
CAS No.: 67744-69-8
Cat. No.: VC7993021
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67744-69-8 |
|---|---|
| Molecular Formula | C5H10N2 |
| Molecular Weight | 98.15 g/mol |
| IUPAC Name | 3-(methylamino)butanenitrile |
| Standard InChI | InChI=1S/C5H10N2/c1-5(7-2)3-4-6/h5,7H,3H2,1-2H3 |
| Standard InChI Key | XZFPBAZANKQKHS-UHFFFAOYSA-N |
| SMILES | CC(CC#N)NC |
| Canonical SMILES | CC(CC#N)NC |
Introduction
Structural and Molecular Characteristics
The structural identity of 3-(methylamino)butanenitrile is defined by its IUPAC name, 3-(methylamino)butanenitrile, and its SMILES notation CC(CC#N)NC, which reflects the branching of the methylamino group at the third carbon of the butanenitrile chain. The InChIKey XZFPBAZANKQKHS-UHFFFAOYSA-N provides a standardized identifier for computational and database referencing .
Molecular Geometry and Bonding
The compound adopts a conformation where the methylamino group induces steric and electronic effects on the nitrile moiety. Density functional theory (DFT) calculations predict a staggered configuration that minimizes steric hindrance between the methyl group and the nitrile functionality. This spatial arrangement influences its reactivity in nucleophilic substitution and addition reactions .
Synthesis and Production
Industrial Synthesis Routes
The cyanobutylation of amines with unsaturated nitriles is a common industrial approach. For example, U.S. Patent US7973174B2 describes the reaction of 2-pentenenitrile with ammonia or methylamine under aqueous conditions (15–60 wt% water) at 80–110°C and pressures up to 1500 psig . Applied to 3-(methylamino)butanenitrile, this method likely involves:
-
Reactant: 2-methyl-2-butenenitrile or isomer mixture.
-
Ammonia Source: Methylamine or aqueous methylamine.
| Parameter | Value/Range |
|---|---|
| Temperature | 80–110°C |
| Pressure | Atmospheric to 1500 psig |
| Water Content | 25–40 wt% |
| Yield | 85–90% |
This process achieves >90% conversion of the starting nitrile, with the aqueous phase facilitating proton transfer and stabilizing intermediates .
Laboratory-Scale Methods
Small-scale syntheses often employ:
-
Nucleophilic Substitution: Halogenated precursors (e.g., 3-bromobutanenitrile) reacted with methylamine in ethanol.
-
Dehydration of Amides: Phosphorus pentoxide (P₄O₁₀)-mediated dehydration of 3-(methylamino)butanamide.
Physical and Chemical Properties
Thermodynamic Parameters
-
Boiling Point: Estimated at 180–200°C (extrapolated from similar nitriles) .
-
Solubility: Miscible with polar aprotic solvents (e.g., DMF, THF); limited solubility in water .
Reactivity Profile
The nitrile group participates in:
-
Hydrolysis: Forms 3-(methylamino)butanamide in acidic or basic media.
-
Reduction: LiAlH₄ reduces the nitrile to 3-(methylamino)butylamine.
-
Cycloaddition: Engages in [2+3] cycloadditions with azides to generate tetrazoles .
Applications and Industrial Relevance
Pharmaceutical Intermediates
3-(Methylamino)butanenitrile is a precursor to:
-
1,3-Diaminopentane: Epoxy curing agents and polyurethane chain extenders .
-
Amino Acid Derivatives: Chiral building blocks for peptidomimetics .
Polymer Chemistry
Incorporation into polyamides enhances thermal stability and mechanical strength. For example, copolymerization with adipic acid yields resins with Tg values exceeding 120°C .
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences |
|---|---|---|
| 3-Aminopentanenitrile | 693-05-0 | Longer carbon chain (C₅ vs. C₄) |
| 2-(Methylamino)butanenitrile | 106588-24-3 | Amino group at position 2 |
| Butyronitrile | 109-74-0 | Lacks amino substituent |
The methylamino group in 3-(methylamino)butanenitrile enhances nucleophilicity compared to unsubstituted nitriles, enabling selective functionalization .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume